molecular formula C11H19F2NO2 B13512550 Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate

Cat. No.: B13512550
M. Wt: 235.27 g/mol
InChI Key: LXERMKRFWFWZOE-UHFFFAOYSA-N
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Description

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is a chemical compound with a unique structure that includes a tert-butyl group, a difluoromethyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate typically involves the reaction of tert-butyl 4-methyl-pyrrolidine-3-carboxylate with a difluoromethylating agent. Common reagents used in this process include difluoromethyl iodide or difluoromethyl sulfone, along with a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted pyrrolidine derivatives

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways . The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-methyl-pyrrolidine-3-carboxylate
  • Difluoromethyl pyrrolidine derivatives
  • Tert-butyl pyrrolidine carboxylates

Uniqueness

Tert-butyl 4-(difluoromethyl)-4-methyl-pyrrolidine-3-carboxylate is unique due to the presence of both the difluoromethyl and tert-butyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential for selective interactions with biological targets .

Properties

Molecular Formula

C11H19F2NO2

Molecular Weight

235.27 g/mol

IUPAC Name

tert-butyl 4-(difluoromethyl)-4-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C11H19F2NO2/c1-10(2,3)16-8(15)7-5-14-6-11(7,4)9(12)13/h7,9,14H,5-6H2,1-4H3

InChI Key

LXERMKRFWFWZOE-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C(=O)OC(C)(C)C)C(F)F

Origin of Product

United States

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